N-(15Z-tetracosenoyl)-1-deoxysphinganine

概要

説明

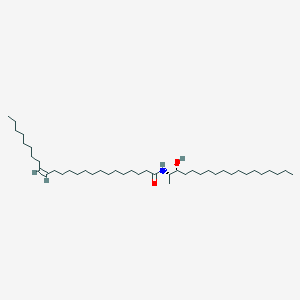

N-(15Z-tetracosenoyl)-1-deoxysphinganine is a dihydroceramide compound characterized by the presence of a 24-carbon fatty acyl chain with a double bond and a sphingosine backbone. This compound is a type of ceramide, which are lipid molecules playing crucial roles in cellular signaling and structural integrity of cell membranes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(15Z-tetracosenoyl)-1-deoxysphinganine typically involves the acylation of sphinganine with (15Z)-tetracosenoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of reagents such as acyl chlorides or anhydrides in the presence of catalysts like pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar acylation reactions. The process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

N-Acylation and Ceramide Formation

Reaction Pathway :

1-Deoxysphinganine is acylated by CerS to form N-(15Z-tetracosenoyl)-1-deoxysphinganine (1-deoxyCer). This reaction occurs in the endoplasmic reticulum and exhibits:

-

Broad CerS isoform compatibility, enabling diverse acyl-chain incorporation .

-

Comparable V<sub>max</sub> to canonical sphinganine acylation, despite higher K<sub>m</sub> .

Structural Features :

-

Molecular Formula : C<sub>42</sub>H<sub>83</sub>NO<sub>2</sub> (m/z 634.1) .

-

Backbone : 18-carbon sphingoid base (d18:0) lacking the C1 hydroxyl group .

Metabolic Modifications and Turnover

Pathway Constraints :

1-DeoxyCer exhibits limited downstream metabolism due to structural constraints:

| Metabolic Step | Feasibility for 1-DeoxyCer | Evidence |

|---|---|---|

| Desaturation to Ceramide | Unlikely | |

| Phosphorylation (S1P) | Not observed | |

| Lyase Cleavage | Impaired (requires C1-OH) |

Accumulation Phenotype :

-

1-DeoxyCer is not efficiently degraded by sphingosine-1-phosphate lyase, leading to cellular accumulation .

-

Elevated levels correlate with altered sphingolipid signaling and oxidative stress responses .

Functional Implications in Cellular Metabolism

Adaptive Signaling :

-

Serine Deprivation Sensor : 1-DeoxyCer synthesis increases under low serine conditions, activating adaptive pathways for serine biosynthesis .

-

SK1 Modulation : Binds sphingosine kinase 1 (SK1), reducing sphingosine-1-phosphate (S1P) production and promoting stress adaptation .

Pathological Relevance :

-

Associated with HSAN1 neuropathy due to toxic accumulation .

-

Disrupts mitochondrial function and redox balance via ROS generation .

Comparative Analysis with Canonical Sphingolipids

| Feature | 1-DeoxyCer | Canonical Ceramide (d18:1/24:1) |

|---|---|---|

| Backbone Hydroxylation | C1-deoxy | C1-OH present |

| Acyl Chain | 24:1(15Z) | 24:1(15Z) |

| Metabolic Turnover | Slow (lyase-resistant) | Rapid (S1P lyase-dependent) |

| Signaling Role | Stress adaptation | Apoptosis regulation |

科学的研究の応用

N-(15Z-tetracosenoyl)-1-deoxysphinganine has several scientific research applications:

Chemistry: It is used in the study of lipid chemistry and the synthesis of complex lipid molecules.

Biology: The compound is studied for its role in cellular signaling and membrane structure.

Medicine: Research focuses on its potential therapeutic applications, including its role in skin barrier function and its anti-inflammatory properties.

作用機序

The mechanism of action of N-(15Z-tetracosenoyl)-1-deoxysphinganine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling proteins. These interactions can modulate cellular processes such as apoptosis, inflammation, and cell differentiation .

類似化合物との比較

Similar Compounds

- N-(15Z-tetracosenoyl)-sphinganine

- N-(15Z-tetracosenoyl)-sphing-4-enine-1-phosphocholine

- (15Z)-tetracosenoic acid

Uniqueness

N-(15Z-tetracosenoyl)-1-deoxysphinganine is unique due to its specific structure, which combines a 24-carbon fatty acyl chain with a sphingosine backbone. This structure imparts distinct biological activities and properties, making it valuable for research and industrial applications .

生物活性

N-(15Z-tetracosenoyl)-1-deoxysphinganine, also known as Cer(d18:0/24:1), is a member of the ceramide family, which are bioactive sphingolipids involved in various cellular processes. This compound has garnered attention due to its unique structural characteristics and potential biological activities linked to cell signaling, apoptosis, and disease pathology.

Chemical Structure and Properties

This compound is characterized by an 18-carbon sphingoid base with a 24-carbon unsaturated fatty acid chain. Its molecular formula is with a molecular weight of approximately 395.6 g/mol. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| Systematic Name | Cer(d18:0/24:1) |

| Molecular Formula | C24H47NO2 |

| Molecular Weight | 395.6 g/mol |

Role in Cell Signaling

Ceramides, including this compound, play crucial roles in cellular signaling pathways. They are involved in regulating cell growth, differentiation, and apoptosis. Specifically, ceramides can act as second messengers in response to various stimuli, influencing cellular responses to stress and promoting programmed cell death (apoptosis) .

Metabolic Pathways

The synthesis of this compound occurs through the action of serine palmitoyltransferase (SPT), which catalyzes the condensation of serine and palmitoyl-CoA. Notably, under conditions where serine is limited, SPT can utilize alternative substrates like alanine to produce 1-deoxysphinganine, which is then acylated to form this ceramide . This metabolic flexibility suggests a potential role for this compound in cellular adaptation to nutrient availability.

Pathological Implications

Elevated levels of 1-deoxysphinganines have been associated with several pathological conditions, including hereditary sensory and autonomic neuropathy (HSAN), diabetes mellitus, and other metabolic disorders. These conditions often correlate with impaired sphingolipid metabolism, leading to toxic accumulation of these metabolites .

Case Studies

- Diabetes Mellitus : Research indicates that increased levels of deoxysphingolipids contribute to β-cell dysfunction and sensory neuropathy in diabetic patients. A study showed that dietary supplementation with serine reduced 1-deoxySL levels and improved neurological function in animal models .

- Cancer : In cancer cells, serine deprivation triggers an increase in this compound levels, which mediates adaptive responses such as enhanced survival and altered metabolism . The accumulation of this compound under nutrient stress indicates its role as a signaling molecule that helps cells cope with adverse conditions.

特性

IUPAC Name |

(Z)-N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracos-15-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h18-19,40-41,44H,4-17,20-39H2,1-3H3,(H,43,45)/b19-18-/t40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNZFPFCTSJHRI-FIIAPBGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。